molecular formula C16H17N5O B6451118 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine CAS No. 2549066-04-6

5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine

Cat. No. B6451118
CAS RN: 2549066-04-6
M. Wt: 295.34 g/mol
InChI Key: ZDWCZCCMOHGKRQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Pyrrolidine and pyrimidine rings can participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .

Scientific Research Applications

Anti-Tubercular Activity

5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine: derivatives have been investigated for their anti-tubercular properties. In a study by Srinivasarao et al., novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells .

EGFR Kinase Inhibition and Antiproliferative Activity

Another intriguing application involves the design of 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine derivatives as EGFR kinase inhibitors. A series of 3’- (4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives were synthesized and evaluated for their EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines, including breast cancer (MCF-7), lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) .

Other Therapeutic Applications

Mechanism of Action

Target of Action

The primary targets of 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine are specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases, which play crucial roles in regulating cell growth, proliferation, and survival. By inhibiting these kinases, the compound can modulate various cellular processes .

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes or receptors. This binding inhibits the normal function of these proteins, leading to a disruption in the signaling pathways they regulate. For example, if the target is a kinase, the compound may prevent the phosphorylation of downstream substrates, thereby halting signal transduction .

Biochemical Pathways

The affected biochemical pathways typically include those involved in cell cycle regulation, apoptosis, and DNA repair. By inhibiting key enzymes in these pathways, the compound can induce cell cycle arrest, promote apoptosis, and impair the ability of cells to repair DNA damage. This can be particularly effective in cancer cells, which rely on these pathways for rapid growth and survival .

Pharmacokinetics

The pharmacokinetics of 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract and distributed throughout the body, reaching various tissues. It undergoes metabolism primarily in the liver, where it is converted into active or inactive metabolites. Finally, it is excreted via the kidneys or bile .

Result of Action

At the molecular level, the compound’s action results in the inhibition of target enzymes, leading to a cascade of downstream effects. These effects include reduced cell proliferation, increased apoptosis, and impaired DNA repair. At the cellular level, this translates to decreased tumor growth and potentially enhanced sensitivity to other therapeutic agents .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective in a slightly acidic environment, which is often found in tumor tissues. Additionally, the presence of other drugs or biomolecules can either enhance or inhibit its activity through synergistic or antagonistic interactions .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Pyrrolidine and pyrimidine derivatives are areas of active research in medicinal chemistry .

properties

IUPAC Name

(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-pyrimidin-5-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c22-16(13-7-17-11-18-8-13)21-6-4-12-9-20(10-14(12)21)15-3-1-2-5-19-15/h1-3,5,7-8,11-12,14H,4,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWCZCCMOHGKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CN=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine

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